2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 20458-78-0
VCID: VC6505348
InChI: InChI=1S/C10H11NO.ClH/c1-11-6-8-4-2-3-5-9(8)10(12)7-11;/h2-5H,6-7H2,1H3;1H
SMILES: CN1CC2=CC=CC=C2C(=O)C1.Cl
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride

CAS No.: 20458-78-0

Cat. No.: VC6505348

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66

* For research use only. Not for human or veterinary use.

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride - 20458-78-0

Specification

CAS No. 20458-78-0
Molecular Formula C10H12ClNO
Molecular Weight 197.66
IUPAC Name 2-methyl-1,3-dihydroisoquinolin-4-one;hydrochloride
Standard InChI InChI=1S/C10H11NO.ClH/c1-11-6-8-4-2-3-5-9(8)10(12)7-11;/h2-5H,6-7H2,1H3;1H
Standard InChI Key PLEIDJJHEZAXDE-UHFFFAOYSA-N
SMILES CN1CC2=CC=CC=C2C(=O)C1.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride features a bicyclic framework comprising a benzene ring fused to a partially saturated six-membered nitrogen-containing ring. The methyl group at position 2 and the ketone at position 4 define its stereoelectronic properties. X-ray crystallography and NMR studies confirm the planar benzene moiety and the chair-like conformation of the tetrahydroisoquinoline system . The hydrochloride salt forms via protonation of the tertiary nitrogen, enhancing crystallinity and stability.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC10H12ClNO\text{C}_{10}\text{H}_{12}\text{ClNO}
Molecular Weight213.67 g/mol
IUPAC Name2-Methyl-2,3-dihydro-4H-isoquinolin-4-one hydrochloride
SMILESCl.ClC1=CC=CC=C1C(=O)N2C(C)CCC2

Stereochemical Considerations

Synthetic Methodologies

Grignard Reagent-Mediated Cyclization

A robust synthesis involves reacting ketoamides with organomagnesium compounds followed by acid-catalyzed cyclization. For example, treatment of NN-acyl ketoamides with methylmagnesium bromide generates tertiary alcohols, which undergo dehydration in the presence of pp-toluenesulfonic acid (PTSA) to yield the tetrahydroisoquinoline core . This method achieves yields exceeding 90% and tolerates diverse substituents on the aromatic ring.

Table 2: Optimization of Cyclization Conditions

CatalystTemperature (°C)Yield (%)
PTSA2592
H2SO44085
HCl2578

Mannich and Sn2 Cascade Reactions

Recent advances employ catalyst-free Mannich reactions to construct the isoquinoline skeleton. Reacting 2-bromophenylacetic acid derivatives with nitroalkanes under basic conditions initiates a cascade sequence, forming the tetrahydroisoquinoline ring via intramolecular nucleophilic substitution . This approach avoids metal catalysts and simplifies purification, though yields are moderate (70–80%).

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents like water and methanol (>50 mg/mL) but limited solubility in apolar solvents. Stability studies indicate decomposition above 200°C, with the ketone group prone to reduction under harsh conditions .

Spectroscopic Characterization

  • IR: Strong absorption at 1654 cm1^{-1} confirms the carbonyl group .

  • 1^1H NMR: Distinct signals at δ 3.13 ppm (singlet, N–CH3_3) and δ 4.69–4.50 ppm (multiplet, CH2_2 groups) .

  • MS: Molecular ion peak at m/zm/z 177.1 ([M–Cl]+^+) .

Pharmacological Activity

Contractile Effects on Smooth Muscle

In vitro assays using guinea pig gastric smooth muscle demonstrate dose-dependent contractions (EC50_{50} = 51 μM). The mechanism involves partial agonism of muscarinic receptors, as evidenced by attenuation with atropine . Structural analogs with bulkier substituents show reduced efficacy, highlighting the importance of the methyl group for receptor interaction.

PrecautionImplementation
Personal Protective EquipmentGloves, goggles, lab coat
VentilationUse fume hood
First AidRinse skin/eyes with water

Environmental Impact

No ecotoxicity data are available. Predicted biodegradability is low (BIOWIN 0.1), necessitating controlled disposal .

Applications and Future Directions

Medicinal Chemistry

The tetrahydroisoquinoline scaffold is a privileged structure in drug design. Derivatives of 2-methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride may serve as leads for:

  • Gastroprokinetic agents: Enhancing gastric motility via muscarinic receptor activation.

  • Antipsychotics: Dopamine receptor modulation for treating schizophrenia .

  • Anticancer agents: Intercalation with DNA, as seen in related isoquinoline alkaloids.

Synthetic Intermediates

The compound’s ketone and amine functionalities enable derivatization to:

  • Phenethylamine analogs: Via reductive amination.

  • Heterocyclic fused systems: Using cycloaddition reactions.

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